
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features two mercaptomethyl groups attached to an imidazolidinedione core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: Imidazolidinedione reacts with formaldehyde to form a hydroxymethyl intermediate.
Addition of Hydrogen Sulfide: The intermediate is then treated with hydrogen sulfide to introduce the mercaptomethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted imidazolidinedione derivatives are produced.
Applications De Recherche Scientifique
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Bis(mercaptomethyl)-2,2-bipyridine: Similar in structure but with a bipyridine core.
5,5-Bis(mercaptomethyl)-1,3-dioxane: Contains a dioxane ring instead of an imidazolidinedione core.
Uniqueness
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
142979-79-1 |
|---|---|
Formule moléculaire |
C5H8N2O2S2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
5,5-bis(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S2/c8-3-5(1-10,2-11)7-4(9)6-3/h10-11H,1-2H2,(H2,6,7,8,9) |
Clé InChI |
GTAAGRYTTYOTBJ-UHFFFAOYSA-N |
SMILES canonique |
C(C1(C(=O)NC(=O)N1)CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


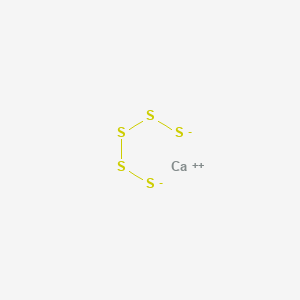

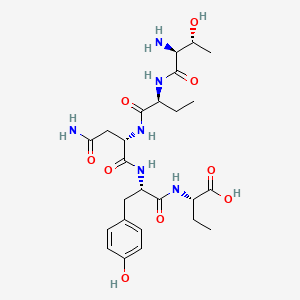
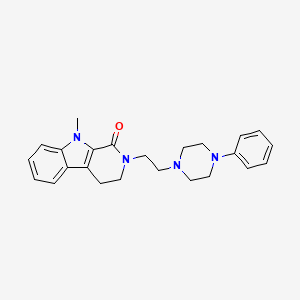
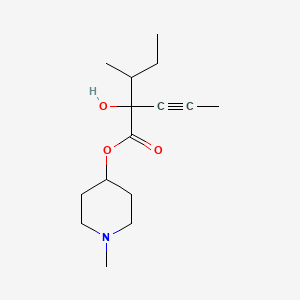
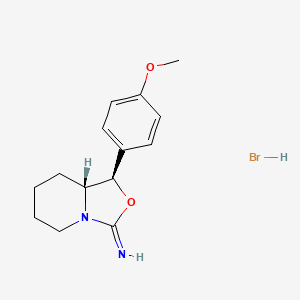
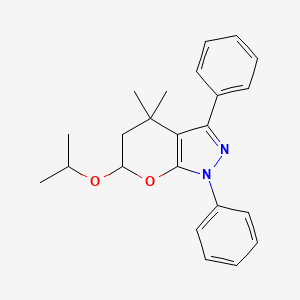
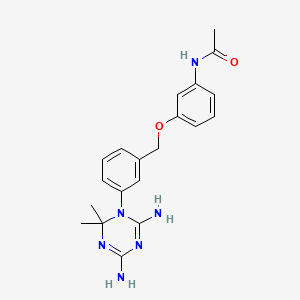
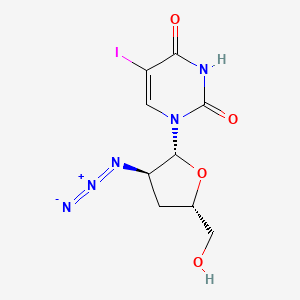
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
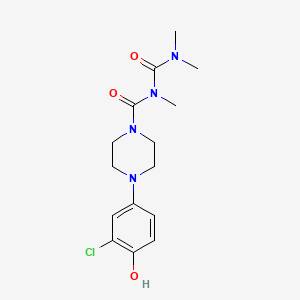


![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
